molecular formula C22H23N3O4 B12930912 N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine CAS No. 35897-36-0

N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine

Cat. No.: B12930912
CAS No.: 35897-36-0
M. Wt: 393.4 g/mol
InChI Key: IVOSMDVADQCCKP-IBGZPJMESA-N
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Description

N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Biological Activity

N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a biphenyl moiety, which is known for its diverse biological activities. The molecular formula is C21H26N2O3C_{21}H_{26}N_2O_3, and it includes a histidine amino acid derivative that may enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of biphenyl have shown effectiveness against several bacterial strains.

Compound Activity Tested Strains Inhibition Zone (mm)
N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamidesModerateE. coli, B. subtilis8–22
ThiadiazolinesSuperior against E. faecalisS. aureus, L. monocytogenes12–18

The compound's biphenyl structure may contribute to its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. A study examining similar biphenyl derivatives found promising results against colorectal cancer cell lines.

Study Cell Line IC50 (µM)
Biphenyl Derivative AHCT116 (Colorectal)15
Biphenyl Derivative BSW480 (Colorectal)20

These findings indicate that the compound could inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Membrane Disruption: The hydrophobic nature of the biphenyl group may disrupt lipid bilayers.
  • Enzyme Inhibition: The histidine component may interact with key enzymes involved in metabolic pathways.
  • Receptor Modulation: Potential interaction with cellular receptors could lead to altered signaling pathways.

Case Studies

One notable case study involved the synthesis and evaluation of related biphenyl compounds for their antimicrobial and anticancer activities. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study Summary

  • Objective: Evaluate the antimicrobial and anticancer properties of biphenyl derivatives.
  • Methodology: Synthesis followed by biological testing against various strains and cancer cell lines.
  • Results: Several derivatives exhibited significant activity, suggesting that further exploration of structure-activity relationships is warranted.

Properties

CAS No.

35897-36-0

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

InChI

InChI=1S/C22H23N3O4/c1-22(2,17-10-8-16(9-11-17)15-6-4-3-5-7-15)29-21(28)25-19(20(26)27)12-18-13-23-14-24-18/h3-11,13-14,19H,12H2,1-2H3,(H,23,24)(H,25,28)(H,26,27)/t19-/m0/s1

InChI Key

IVOSMDVADQCCKP-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CC3=CN=CN3)C(=O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CC3=CN=CN3)C(=O)O

Origin of Product

United States

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